![molecular formula C18H19N5O3 B6423827 3-methyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 716340-75-9](/img/structure/B6423827.png)
3-methyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
3-methyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14878949 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine core modified with a pyrrolidine moiety and a phenylethyl ketone side chain. Its molecular formula is C17H22N4O3 and it has a molecular weight of approximately 342.39 g/mol. The structural features contribute to its interaction with various biological targets.
1. Anticancer Properties
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects in various cancer cell lines, including HeLa and HEK-293T cells, using the MTT assay. The incorporation of targeting moieties such as transferrin into liposomes has been shown to enhance the delivery and efficacy of these compounds against tumors .
2. Receptor Interaction
The compound's structural features suggest potential interactions with various receptors:
- Serotonin Receptors : Compounds similar to this one have been evaluated for their affinity to serotonin receptors (5-HT1A, 5-HT6, 5-HT7). Research indicates that modifications in the side chains can significantly alter receptor binding affinities and selectivity .
- Dopamine Receptors : The activity at dopamine D2 receptors has also been explored, suggesting that this compound could modulate dopaminergic signaling pathways, which are crucial in neuropharmacology .
3. Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) play critical roles in cellular signaling pathways. Some derivatives of purine compounds have shown inhibitory activity against PDE4B and PDE10A, which are involved in various physiological processes including inflammation and cognition . This suggests that the compound could have therapeutic implications in diseases like Alzheimer's and schizophrenia.
Case Study 1: Targeted Cancer Therapy
A study involving a purine derivative similar to the compound demonstrated enhanced antitumor activity when delivered via transferrin-conjugated liposomes. This approach resulted in superior efficacy compared to non-targeted controls, highlighting the importance of targeted drug delivery systems in cancer therapy .
Case Study 2: Neuropharmacological Effects
Research on related compounds has indicated potential neuroprotective effects against apoptosis induced by potassium deprivation in neuronal cultures. This suggests that the compound may offer protective benefits in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
Structural Feature | Effect on Activity |
---|---|
Pyrrolidine moiety | Enhances receptor binding |
Phenylethyl side chain | Increases cytotoxicity |
Methyl group at position 3 | Modulates pharmacokinetics |
The presence of specific functional groups can significantly influence both potency and selectivity towards biological targets.
Properties
IUPAC Name |
3-methyl-7-phenacyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-21-15-14(16(25)20-18(21)26)23(17(19-15)22-9-5-6-10-22)11-13(24)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDZXPOGHNHNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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